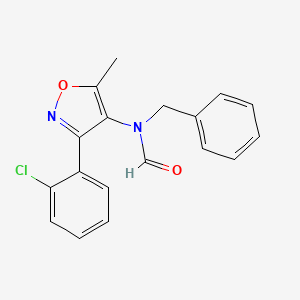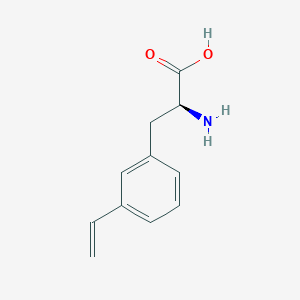
L-3-Vinylphe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-3-Vinylphenylalanine, commonly referred to as L-3-Vinylphe, is an amino acid derivative that has garnered interest in various scientific fields. This compound is characterized by the presence of a vinyl group attached to the phenyl ring of phenylalanine, an essential aromatic amino acid. The unique structure of L-3-Vinylphenylalanine imparts distinct chemical properties, making it a valuable subject of study in organic chemistry, biochemistry, and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-3-Vinylphenylalanine typically involves the introduction of a vinyl group to the phenyl ring of phenylalanine. One common method is the use of vinylation reactions, where phenylalanine is treated with vinyl halides in the presence of a base and a palladium catalyst. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Catalyst: Palladium acetate or palladium on carbon
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 60-80°C
Industrial Production Methods
Industrial production of L-3-Vinylphenylalanine may involve biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms can be engineered to express enzymes that catalyze the vinylation of phenylalanine, resulting in higher yields and more environmentally friendly processes compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
L-3-Vinylphenylalanine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-vinylbenzaldehyde or 3-vinylbenzoic acid.
Reduction: Formation of 3-ethylphenylalanine.
Substitution: Formation of halogenated derivatives, such as 3-bromovinylphenylalanine.
科学研究应用
L-3-Vinylphenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein engineering and enzyme catalysis.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of L-3-Vinylphenylalanine involves its incorporation into proteins and peptides, where the vinyl group can participate in various biochemical reactions. The vinyl group can undergo addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This property makes L-3-Vinylphenylalanine a valuable tool in the study of enzyme mechanisms and protein interactions.
相似化合物的比较
Similar Compounds
L-Phenylalanine: The parent compound without the vinyl group.
L-Tyrosine: Contains a hydroxyl group on the phenyl ring.
L-DOPA: Contains both hydroxyl and amino groups on the phenyl ring.
Uniqueness
L-3-Vinylphenylalanine is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity compared to other amino acids. This reactivity allows for the formation of covalent bonds with nucleophiles, making it a valuable tool in biochemical research and drug development.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(3-ethenylphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO2/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14)/t10-/m0/s1 |
InChI 键 |
LOQNGWKGCIQOMO-JTQLQIEISA-N |
手性 SMILES |
C=CC1=CC=CC(=C1)C[C@@H](C(=O)O)N |
规范 SMILES |
C=CC1=CC=CC(=C1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


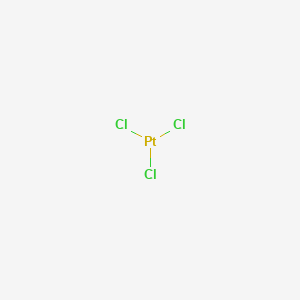
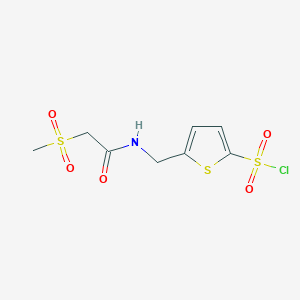

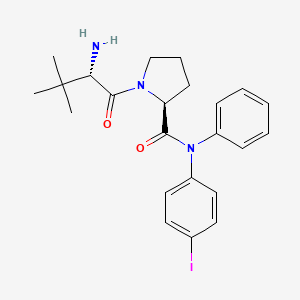
![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12844338.png)



![Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12844367.png)
![2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid](/img/structure/B12844374.png)

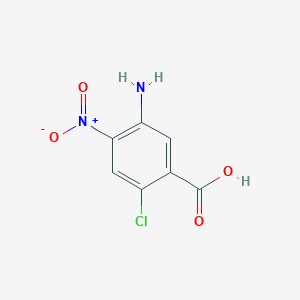
![rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B12844381.png)
